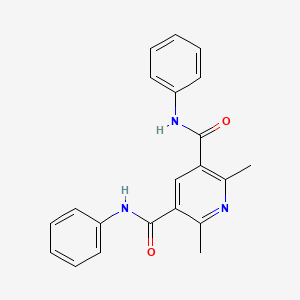
2,6-Dimethyl-N~3~,N~5~-diphenylpyridine-3,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-N~3~,N~5~-diphenylpyridine-3,5-dicarboxamide is a chemical compound with the molecular formula C21H19N3O2 and a molecular weight of 345.39 g/mol . This compound is characterized by its pyridine core substituted with dimethyl and diphenyl groups, making it a significant molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-N~3~,N~5~-diphenylpyridine-3,5-dicarboxamide typically involves the reaction of 2,6-dimethylpyridine-3,5-dicarboxylic acid with aniline derivatives under specific conditions . The reaction is often carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bonds.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like recrystallization and chromatography is common to achieve high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-N~3~,N~5~-diphenylpyridine-3,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2,6-Dimethyl-N~3~,N~5~-diphenylpyridine-3,5-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-N~3~,N~5~-diphenylpyridine-3,5-dicarboxamide involves its interaction with specific molecular targets. For instance, as a ligand, it can coordinate with metal ions, altering their electronic properties and reactivity. In biological systems, it may inhibit enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
- 2,6-Dimethylpyridine-3,5-dicarboxylic acid
- 2,6-Dimethyl-3,5-diphenylpyridine
- 2,6-Dimethyl-3,5-dicarboxylic acid-dianilide
Comparison: Compared to these similar compounds, 2,6-Dimethyl-N~3~,N~5~-diphenylpyridine-3,5-dicarboxamide is unique due to its specific substitution pattern and the presence of both dimethyl and diphenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
55275-98-4 |
|---|---|
Molecular Formula |
C21H19N3O2 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2,6-dimethyl-3-N,5-N-diphenylpyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C21H19N3O2/c1-14-18(20(25)23-16-9-5-3-6-10-16)13-19(15(2)22-14)21(26)24-17-11-7-4-8-12-17/h3-13H,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
LRHJOMGZOYUGKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=N1)C)C(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















